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Compound of Interest

Compound Name: Anthranilic acid

Cat. No.: B10759529

An in-depth analysis of the polymorphic forms of anthranilic acid, detailing their crystal
structures, experimental determination protocols, and intricate hydrogen bonding networks.
This guide is intended for researchers, scientists, and professionals in the field of drug
development.

Anthranilic acid (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan
and a fundamental building block in the synthesis of various pharmaceuticals and dyes,
exhibits a fascinating solid-state chemistry characterized by polymorphism. The existence of
multiple crystalline forms, each with distinct physicochemical properties, underscores the
importance of a thorough crystal structure analysis for this compound. This technical guide
provides a comprehensive overview of the crystallographic data, experimental methodologies,
and intermolecular interactions of the known polymorphs of anthranilic acid.

Crystallographic Data of Anthranilic Acid
Polymorphs

Three polymorphic forms of anthranilic acid have been extensively studied, designated as
Form I, Form Il, and Form Ill. Form | is the most stable polymorph at ambient conditions. A key
feature of the crystal structure of Form | is the presence of two non-equivalent molecules in the
asymmetric unit: one in a neutral state and the other as a zwitterion.[1] This peculiarity
significantly influences its hydrogen bonding network and overall crystal packing.
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The crystallographic data for the three polymorphs, as retrieved from the Cambridge

Crystallographic Data Centre (CCDC), are summarized in the tables below.

Table 1: Unit Cell Parameters of Anthranilic Acid Polymorphs
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Table 2: Selected Bond Lengths in Anthranilic Acid Form | (AMBACOQ7)
Bond Molecule A (Neutral) Molecule B (Zwitterion)
on
Length (A) Length (A)
C1l-C2 1.391 1.395
C2-N1 1.381 1.458
C1-C7 1.487 1.512
C7-01 1.258 1.251
C7-02 1.271 1.258

Table 3: Selected Bond Angles in Anthranilic Acid Form | (AMBACOOQ7)
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Angle Molecule A (Neutral) (°) Molecule B (Zwitterion) (°)
C6-C1-C2 119.8 119.5
C1-C2-N1 120.9 121.5
01-C7-02 123.6 124.5
C2-C1-C7 121.3 120.8

Experimental Protocols

The determination of the crystal structures of anthranilic acid polymorphs involves a series of
well-defined experimental procedures.

Crystal Growth

Single crystals of anthranilic acid suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution. Ethanol is a commonly used solvent for this purpose. The
process begins with the preparation of a supersaturated solution of anthranilic acid in the
chosen solvent at an elevated temperature, followed by slow cooling or allowing the solvent to
evaporate at a controlled rate at room temperature. Over a period of days to weeks, well-
formed single crystals precipitate from the solution.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SXRD) data is collected using a diffractometer equipped with a
focused X-ray source and a sensitive detector.

 Instrumentation: A typical setup includes a four-circle goniometer to orient the crystal in the
X-ray beam. An example of an instrument used for the analysis of anthranilic acid is the
ENRAF NONIUS CAD4 diffractometer.

« X-ray Source: Monochromatic X-ray radiation, commonly Cu Ka (A = 1.5418 A) or Mo Ka (A =
0.7107 A), is used.

o Data Collection: The crystal is mounted on a goniometer head and maintained at a specific
temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer
collects a series of diffraction images at various crystal orientations.
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Powder X-ray diffraction (PXRD) is also employed for phase identification and to assess the
purity of the bulk material. A common instrument for this is the Rigaku mini Flex 1l X-ray
diffractometer with Cu Ka radiation.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The crystal structure is then solved using direct methods or Patterson methods and
subsequently refined using full-matrix least-squares on F2. Software packages such as
SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of anthranilic acid is dominated by a network of hydrogen bonds. A
prominent feature is the intramolecular N-H---O hydrogen bond between the amino group and
the carbonyl oxygen of the carboxylic acid group, which leads to the formation of a six-
membered ring.

In addition to the intramolecular hydrogen bond, a variety of intermolecular hydrogen bonds
dictate the three-dimensional architecture of the crystal lattice. In Form I, the presence of both
neutral and zwitterionic molecules leads to a complex hydrogen bonding scheme involving N-
H---O and O-H---O interactions between neighboring molecules.

Below is a diagram illustrating the typical experimental workflow for the crystal structure
analysis of anthranilic acid.
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Caption: Experimental workflow for crystal structure analysis.
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The following diagram illustrates the key hydrogen bonding interactions present in a dimer of
the neutral anthranilic acid molecule as observed in its crystal structures.
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Caption: Hydrogen bonding in a neutral anthranilic acid dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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